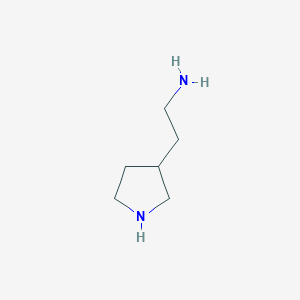

2-(pyrrolidin-3-yl)ethan-1-amine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in the fields of organic and medicinal chemistry. researchgate.netdntb.gov.ua Its prevalence stems from a combination of unique structural and chemical properties. As a saturated, non-planar ring, it provides a three-dimensional architecture that is crucial for creating molecules with specific spatial orientations, a key factor in the development of new drugs. researchgate.netdntb.gov.uanih.gov This three-dimensionality allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.gov

The pyrrolidine scaffold is a common feature in a multitude of biologically active compounds, including natural products and synthetic drugs. frontiersin.org Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile. pharmablock.com The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets like enzymes and receptors. pharmablock.com Furthermore, the stereochemistry of the pyrrolidine ring, with its potential for multiple chiral centers, allows for the synthesis of diverse stereoisomers, each potentially possessing a distinct biological profile. researchgate.netdntb.gov.uanih.gov This versatility has made the pyrrolidine nucleus one of the most favored scaffolds in pharmaceutical sciences. nih.gov

Overview of Primary Aliphatic Amines as Synthetic Intermediates

Primary aliphatic amines are organic compounds that feature a primary amino group (-NH2) attached to a saturated carbon atom. They are fundamental building blocks in organic synthesis due to the nucleophilic nature of the amino group. This reactivity allows them to participate in a wide array of chemical transformations, making them invaluable intermediates in the production of pharmaceuticals, agrochemicals, and other complex molecules. nih.govstudymind.co.uk

The synthesis of primary aliphatic amines can be achieved through various methods, including the reduction of nitriles and nitro compounds, as well as the Gabriel synthesis. libretexts.org One common route involves the nucleophilic substitution reaction between a haloalkane and ammonia (B1221849). studymind.co.uk However, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines. studymind.co.uk More controlled methods, such as the reductive amination of aldehydes and ketones, are often employed to achieve higher selectivity for the desired primary amine. libretexts.org The versatility of primary aliphatic amines as synthetic intermediates is further highlighted by their ability to be incorporated into complex structures like oligonucleotides. nih.gov

Research Context for 2-(pyrrolidin-3-yl)ethan-1-amine

This compound is a chemical compound that combines the structural features of both a pyrrolidine ring and a primary aliphatic amine. This unique combination makes it a subject of interest in chemical research, particularly in the synthesis of more complex molecules. The pyrrolidine moiety provides a specific three-dimensional structure, while the primary amine group offers a reactive site for further chemical modifications.

The presence of both a secondary amine within the pyrrolidine ring and a primary amine at the end of the ethyl chain allows for differential functionalization, a valuable characteristic in the design of novel compounds. Research involving this and similar structures often focuses on its potential as a building block in medicinal chemistry and materials science. For instance, the isomeric compound 2-(pyrrolidin-1-yl)ethan-1-amine has been investigated for its role in modulating cognitive functions. solubilityofthings.com The structural similarities to naturally occurring compounds suggest potential interactions with biological systems. solubilityofthings.com The study of this compound and its derivatives contributes to the broader understanding of how this class of compounds can be utilized in the development of new chemical entities with specific properties and functions.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 326409-29-4 |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| SMILES | NCCC1CNCC1 |

Note: Experimental physical properties for this specific compound are not widely available in the searched literature. The data is based on computational predictions and information from chemical suppliers. bldpharm.com

Table 2: Related Pyrrolidine-Containing Compounds in Research

| Compound Name | CAS Number | Key Research Application/Finding |

| 2-(Pyrrolidin-1-yl)ethan-1-amine | 7154-73-6 | Investigated for cognitive enhancement and as a building block for coordination polymers. solubilityofthings.comsigmaaldrich.com |

| 2-(Pyridin-3-yl)ethan-1-amine | 20173-24-4 | A related pyridine (B92270) analog, used as a synthetic intermediate. nih.gov |

| 1-(2-Aminoethyl)pyrrolidine | 7154-73-6 | Used in the synthesis of nickel(II) complexes and coordination polymers. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFISPDIDBIVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Pyrrolidin 3 Yl Ethan 1 Amine

Direct Synthesis Approaches

Direct approaches to construct 2-(pyrrolidin-3-yl)ethan-1-amine often leverage the pre-existing pyrrolidine (B122466) ring, introducing the ethylamine (B1201723) side chain through various chemical transformations.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. youtube.commasterorganicchemistry.com This strategy typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of this compound, this would involve a pyrrolidine derivative bearing a two-carbon chain with a terminal carbonyl group, which is then reductively aminated.

A common approach involves the use of a suitable pyrrolidine-3-acetaldehyde or a protected equivalent. This aldehyde can be reacted with ammonia (B1221849) or a protected amine source, followed by reduction with a suitable reducing agent. Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.comyoutube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH4 | Can reduce aldehydes and ketones. |

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and often preferred alternative to NaBH3CN. masterorganicchemistry.com |

| Hydrogen with a Metal Catalyst | H2/Pd/C | Can be used for the reduction of imines. youtube.com |

The efficiency of the reductive amination can be influenced by reaction conditions such as pH and the choice of solvent. Slightly acidic conditions are often beneficial for the formation of the imine intermediate. youtube.com

Alkylation-Based Methods from Pyrrolidine Precursors

Alkylation of a pyrrolidine-containing nucleophile with a suitable two-carbon electrophile is another direct route. This can involve the reaction of a pyrrolidine-3-ylmethanamine derivative with a two-carbon electrophile bearing a leaving group. However, direct alkylation of amines can sometimes lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. To circumvent this, the use of a large excess of the amine or employing protecting group strategies is often necessary.

Alternatively, a pyrrolidine derivative with a nucleophilic carbon at the 3-position can be reacted with an electrophilic source of the aminoethyl group. For instance, a pyrrolidine-3-ylacetonitrile could be reduced to the corresponding amine.

Multi-Step Synthesis from Acyclic Precursors

Constructing the pyrrolidine ring from acyclic precursors offers a high degree of flexibility in introducing various substituents. mdpi.com These methods often involve a key cyclization step to form the five-membered ring.

One general approach involves the synthesis of a linear precursor containing the necessary carbon and nitrogen atoms in the correct arrangement, followed by an intramolecular cyclization. For example, a suitably substituted 4,7-diaminoheptanoic acid derivative could be cyclized to form a lactam, which can then be reduced to the desired pyrrolidine. Cascade reactions, where multiple bond-forming events occur in a single pot, can also be employed to efficiently build the tricyclic core of related amine structures from acyclic aldehydes. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms of this compound is of significant importance.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts is a powerful strategy for achieving enantioselectivity in chemical reactions. rsc.org In the context of synthesizing chiral this compound, a chiral catalyst can be employed in a key bond-forming step to control the stereochemical outcome.

For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enamine or imine precursor using a chiral metal complex (e.g., with rhodium or iridium) can provide access to the desired enantiomer. rsc.org Biocatalysis, utilizing enzymes such as imine reductases (IReds) or reductive aminases (RedAms), offers a highly selective and environmentally friendly alternative for the asymmetric synthesis of chiral amines. nih.gov These enzymes can catalyze the reduction of imines with high enantioselectivity. nih.gov

Table 2: Examples of Chiral Catalysts in Amine Synthesis

| Catalyst Type | Metal/Enzyme | Ligand/Cofactor | Application |

| Organometallic Catalyst | Rhodium | Chiral Phosphine (B1218219) Ligands | Asymmetric Hydrogenation |

| Organometallic Catalyst | Iridium | Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation |

| Biocatalyst | Imine Reductase (IRed) | NADPH | Asymmetric Reductive Amination nih.gov |

| Biocatalyst | Ene-Reductase (ERed) | NADPH | Reduction of C=C bonds nih.gov |

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of chiral this compound, a chiral auxiliary can be attached to a pyrrolidine precursor. For example, a chiral amine like pseudoephedrine or a sulfinamide can be used to form a chiral amide or sulfinylimine. nih.govyale.edu Subsequent reactions, such as alkylation or addition to the C=N bond, proceed with high diastereoselectivity due to the steric influence of the auxiliary. ua.esresearchgate.net Finally, cleavage of the auxiliary furnishes the desired enantiomer of the target amine. The use of N-tert-butanesulfinyl imines, for example, has proven to be a versatile method for the diastereoselective synthesis of various chiral amines. ua.esresearchgate.net

Modern Synthetic Innovations

The contemporary synthetic landscape offers powerful tools to construct complex molecules like this compound with greater precision and efficiency. Innovations in reaction design and technology are paving the way for more sustainable and scalable production methods.

Multicomponent Reactions (MCRs) for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a paradigm shift in synthetic efficiency. tandfonline.comresearchgate.net These reactions are highly atom-economical and reduce waste by minimizing intermediate isolation and purification steps. tandfonline.com The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a cornerstone of MCR strategies for pyrrolidine synthesis. tandfonline.comnih.gov

A plausible MCR approach to a precursor of this compound involves a three-component reaction of an amino acid, an aldehyde, and a dipolarophile. tandfonline.com For instance, the reaction of an N-protected glycine (B1666218) ester, an aldehyde, and an electron-deficient alkene like a nitroalkene can generate a highly functionalized pyrrolidine ring. rsc.orgdurham.ac.uk The in situ generation of an azomethine ylide from the condensation of the amino acid and aldehyde is a key step, which then undergoes a [3+2] cycloaddition with the dipolarophile. tandfonline.comnih.gov

To synthesize a precursor for this compound, one could envision a reaction between a protected glycine derivative, formaldehyde, and 3-nitropropene. This would theoretically yield a pyrrolidine ring with a nitromethyl substituent at the 3-position. Subsequent chemical modifications would then be required to elaborate this into the desired ethanamine side chain.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Isatin | L-4-Thiazolidine carboxylic acid | Chalcone derivatives | Methanol, 1.5-2 h | Thiazolo-pyrrolidine hybrids | Good | tandfonline.com |

| Aldehydes | Amino acid esters | Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | Good | tandfonline.com |

| (E)-3-(2-nitrovinyl)-indoles | Isatins | Chiral polycyclic α-amino acids | EtOH–H2O, Room Temp, Catalyst-free | Polycyclic pyrrolidine-fused spirooxindoles | High | rsc.org |

Flow Chemistry Protocols in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. durham.ac.uk The enhanced heat and mass transfer in microreactors allows for the safe handling of highly reactive intermediates and exothermic reactions. nih.gov

A key application of flow chemistry in this context is the synthesis of 3-nitropyrrolidines, which are valuable precursors to 3-aminopyrrolidine (B1265635) derivatives. durham.ac.uk A typical flow setup involves pumping solutions of the reactants, such as an azomethine ylide precursor and a nitroalkene, through a heated reaction coil. durham.ac.uk The precise control over residence time and temperature in a flow reactor can significantly improve yields and selectivity compared to batch processes. nih.gov

For the synthesis of a precursor to this compound, a flow process could be designed for the [3+2] cycloaddition of an azomethine ylide with a suitable nitroalkene. Following the formation of the 3-nitro-substituted pyrrolidine, the output stream can be directly channeled into a second flow module for the reduction of the nitro group. durham.ac.uk For instance, the use of an H-Cube® flow hydrogenator with a Raney Nickel cartridge has been shown to effectively reduce 3-nitropyrrolidines to the corresponding 3-aminopyrrolidines. durham.ac.uk This integration of reaction and purification steps is a hallmark of the efficiency of flow chemistry.

| Reaction | Flow System | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition of azomethine ylide and nitroalkene | Vapourtec R2+/R4 | 60–120 °C, 30–90 min residence time | Safe handling of unstable ylides, improved yield | durham.ac.uk |

| Reduction of 3-nitropyrrolidine | H-Cube® flow hydrogenator | Raney Nickel catalyst, 60 °C | Chemoselective reduction, integrated workup | durham.ac.uk |

Application of Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of this compound, these principles can be applied at various stages.

One key aspect is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water or ethanol (B145695). rsc.org For instance, some multicomponent reactions for pyrrolidine synthesis have been successfully carried out in an ethanol/water mixture under catalyst-free conditions, significantly improving the environmental profile of the process. rsc.org

Another green approach is the use of biocatalysis. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. nih.gov While a direct biocatalytic route to this compound is not yet established, enzymes could be employed for key steps, such as the stereoselective reduction of a ketone precursor or the hydrolysis of an ester protecting group. The use of enzymes like lipases for aminolysis or oxidoreductases for asymmetric reductions are promising avenues for greener synthesis. nih.govmdpi.com

Furthermore, the atom economy inherent in MCRs aligns perfectly with the principles of green chemistry by maximizing the incorporation of starting materials into the final product. tandfonline.com Catalyst-free reactions, when possible, also contribute to a greener process by eliminating the need for potentially toxic and expensive metal catalysts. rsc.org

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or ethanol as reaction medium | Three-component domino reaction in EtOH/H2O | rsc.org |

| Catalysis | Use of biocatalysts or catalyst-free conditions | Enzyme cascades for piperidine (B6355638) and pyrrolidine synthesis | nih.gov |

| Atom Economy | Maximizing incorporation of starting materials | One-pot multicomponent reactions | tandfonline.com |

Chemical Transformations and Derivatization of 2 Pyrrolidin 3 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group (–NH2) extending from the pyrrolidine (B122466) ring is a key site for a multitude of chemical modifications. Its nucleophilic character drives reactions that form new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Imine and Schiff Base Formation

The primary amine of 2-(pyrrolidin-3-yl)ethan-1-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This transformation typically occurs under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The resulting C=N double bond can be subsequently reduced, commonly through catalytic hydrogenation or with hydride reagents like sodium borohydride, to yield stable secondary amines. This two-step process, known as reductive amination, is a powerful method for introducing a wide range of substituents.

Acylation and Sulfonylation Reactions

The nucleophilic primary amine reacts efficiently with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC) yields N-acyl derivatives. These reactions are fundamental in peptide synthesis and for modifying the electronic and lipophilic properties of the parent molecule.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base (e.g., triethylamine (B128534) or pyridine) affords the corresponding sulfonamides. This functional group is a common feature in many pharmacologically active compounds.

Alkylation and Arylation Reactions

The primary amine can be functionalized through the introduction of alkyl and aryl groups, although selectivity can be a challenge due to the potential for over-alkylation and reaction at the pyrrolidine nitrogen.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve controlled mono-alkylation, reductive amination (as described in 3.1.1) is often the preferred method.

Arylation: The introduction of an aryl group onto the primary amine can be accomplished through nucleophilic aromatic substitution or, more commonly, via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This reaction uses a palladium catalyst to couple the amine with an aryl halide or triflate, forming a diaryl or alkylaryl amine.

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The synthesis of urea and thiourea derivatives from this compound provides access to compounds with significant hydrogen-bonding capabilities, a feature often exploited in drug design.

Urea Synthesis: These derivatives are typically prepared by reacting the primary amine with an isocyanate. The nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the direct formation of the urea linkage. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with another amine can be used.

Thiourea Synthesis: Analogously, thiourea derivatives are synthesized through the reaction of the primary amine with an isothiocyanate. The process mirrors urea formation, with the amine's nucleophilic attack directed at the carbon atom of the C=S double bond in the isothiocyanate.

Reactivity of the Pyrrolidine Ring System

The secondary amine within the pyrrolidine ring presents a second site for chemical modification. Its reactivity can be modulated independently of the primary amine on the side chain, often by employing protecting group strategies.

N-Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine and can undergo many of the same reactions as the primary amine, including acylation, sulfonylation, alkylation, and arylation. To achieve selective functionalization at this position, it is common practice to first protect the more reactive primary amine. An orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group, can be installed on the primary amine. With the primary amine masked, the desired functional group can then be introduced onto the pyrrolidine nitrogen. Subsequent deprotection of the primary amine liberates it for further reactions or provides the final desired product. This strategic approach allows for the synthesis of specifically N-functionalized pyrrolidine derivatives.

Carbon-Carbon Bond Formation on the Pyrrolidine Ring

The formation of new carbon-carbon bonds on the pyrrolidine ring is a fundamental strategy for elaborating the core structure of this compound. Palladium-catalyzed arylation reactions have been a significant focus in this area, enabling the introduction of various aryl groups onto the pyrrolidine ring.

One notable method involves the palladium-catalyzed arylation of 1-substituted 3-aminopyrrolidines. In these reactions, a palladium(0) catalyst, in conjunction with a specialized ligand such as 2-(dimethylamino)-2′-(dicyclohexylphosphine)biphenyl, has proven effective for coupling with aryl bromides and chlorides. A significant temperature effect has been observed, with reactions using bromobenzene (B47551) showing no conversion at 100 °C but achieving yields greater than 85% at 130 °C. This suggests a high activation barrier for the C-N coupling process. The choice of phosphine (B1218219) ligand is also critical, with monophosphines showing strong substrate dependence, while diphosphines like Xantphos and BINAP are moderately efficient.

Recent studies have also explored the C(sp³)–H arylation of pyrrolidines at the unactivated C4 position, guided by an aminoquinoline amide directing group. This approach allows for the direct formation of C-C bonds at a typically unreactive site.

A sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has also been developed using a thioacyl group as a directing group. This method allows for the synthesis of 2-aryl-3-pyrrolines from arylboronic acids, which can then be converted to polysubstituted pyrrolidines. Furthermore, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines.

Below is a table summarizing the palladium-catalyzed arylation of 1-substituted 3-aminopyrrolidines with various aryl halides.

| Aryl Halide | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromobenzene | Pd(0) / 2-(dimethylamino)-2′-(dicyclohexylphosphine)biphenyl | 130 | >85 |

| Chlorobenzene | Pd(0) / 2-(dimethylamino)-2′-(dicyclohexylphosphine)biphenyl | 130 | High |

| 4-Bromoanisole | Pd(0) / Xantphos | 110 | Moderate |

| 2-Chlorotoluene | Pd(0) / BINAP | 110 | Moderate |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent advanced strategies for modifying the core pyrrolidine structure, leading to the formation of other heterocyclic systems or more complex pyrrolidine derivatives. While direct ring expansion of the this compound core is not widely reported, ring contraction of larger rings to form pyrrolidines is a known synthetic strategy.

A notable example is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. This reaction, which can be carried out with a silylborane, produces pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This method is significant as it allows for the synthesis of complex pyrrolidine structures from readily available pyridine (B92270) starting materials. The reaction demonstrates broad substrate scope and high functional group compatibility.

The mechanism of this photo-promoted ring contraction involves the formation of 2-silyl-1,2-dihydropyridine and vinylazomethine ylide as intermediates. These intermediates are connected through a photochemical or thermal silyl (B83357) migration.

The following table provides an overview of different ring contraction approaches to synthesize pyrrolidine derivatives.

| Starting Material | Reaction Type | Product | Key Features |

|---|---|---|---|

| Pyridine | Photo-promoted reaction with silylborane | 2-azabicyclo[3.1.0]hex-3-ene derivative | Access to complex pyrrolidines from abundant starting materials. |

| Pyridine N-oxides | Photo-promoted skeletal rearrangement | Benzoxazepines (precursors to N-acylindoles) | Demonstrates skeletal rearrangement possibilities. |

| Pyridinium (B92312) salts | UV irradiation | Cyclopentene derivatives | An early example of pyridine ring contraction. |

Synthesis of Advanced Pyrrolidine-Containing Heterocycles

The this compound moiety serves as a valuable building block for the synthesis of more complex heterocyclic systems. These advanced structures often exhibit significant biological activity.

Annulation to Form Fused Ring Systems (e.g., Pyrrolidinyl-Pyridines, Pyrrolidinyl-Pyrimidines, Pyrrolidinyl-Thiazoles)

Annulation reactions, which involve the formation of a new ring fused to the existing pyrrolidine structure, are a powerful tool for creating novel heterocyclic compounds.

Pyrrolidinyl-Pyridines: The synthesis of pyrrolidinyl-pyridines can be achieved through various annulation strategies. One approach involves a [3+2] annulation reaction of pyridinium salts to generate N-indolizine-substituted pyridine-2(1H)-ones. Another method utilizes tunable [3+2] and [4+2] annulations of olefins to produce pyrrolidines and piperidines, which can be precursors to fused systems.

Pyrrolidinyl-Pyrimidines: The synthesis of pyrrolidinyl-pyrimidines has been of interest in medicinal chemistry. For instance, a series of 4-methylpyrido pyrimidinone (MPP) derivatives containing a pyrrolidine moiety have been developed as potent dual inhibitors of PI3Kα and mTOR. Additionally, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and investigated as tyrosine kinase inhibitors.

Pyrrolidinyl-Thiazoles: A one-pot procedure has been reported for the preparation of 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole. This compound has shown significant activity as an antimicrotubule agent. The synthesis involves the reaction of a thioamide with an alpha-halo carbonyl compound, a classic Hantzsch thiazole (B1198619) synthesis.

The table below highlights some examples of fused ring systems derived from pyrrolidine precursors.

| Fused System | Synthetic Approach | Potential Application |

|---|---|---|

| Pyrrolidinyl-Pyridines | [3+2] annulation of pyridinium salts | Scaffolds for medicinal chemistry |

| Pyrrolidinyl-Pyrimidines | Buchwald-Hartwig C-N cross-coupling | Tyrosine kinase inhibitors |

| Pyrrolidinyl-Thiazoles | One-pot Hantzsch synthesis | Antimicrotubule agents |

Spirocyclic Pyrrolidine Derivatives

Spirocyclic pyrrolidines, which feature a carbon atom shared by two rings, are of growing interest in drug discovery due to their three-dimensional nature. Several synthetic methodologies have been developed to access these complex structures.

An efficient three-step sequence to produce a class of spirocyclic pyrrolidines involves a reductive cleavage/Horner–Wadsworth–Emmons cascade of isoxazolines. This approach has been used to synthesize a variety of 1-azaspirononanes. Another strategy employs the Dieckmann condensation of cyclic α-amino acids to create novel spirocyclic building blocks.

Furthermore, a stereoselective synthesis of spirocyclic pyrrolidines has been achieved using l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods as a reusable catalyst in a one-pot, three-component reaction. This method allows for the creation of spiro-heterocycle derivatives with high diastereoselectivity.

The following table summarizes various synthetic routes to spirocyclic pyrrolidine derivatives.

<div class="table-wrapper </div>

Despite a comprehensive search for scholarly articles, patents, and chemical databases, detailed experimental spectroscopic and analytical characterization data for the specific chemical compound “this compound” is not publicly available.

Numerous searches were conducted to find specific ¹H NMR, ¹³C NMR, 2D NMR (HSQC, HMBC, NOESY), and mass spectrometry (HRMS, GC-MS, LC-MS/MS) data. However, the available literature and databases predominantly feature information on the isomeric compound, 2-(pyrrolidin-1-yl)ethan-1-amine, or other substituted pyrrolidine derivatives that are not within the scope of the requested article.

Due to the lack of specific data for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict outline and content requirements provided in the user's instructions. Providing speculative data or data from related but distinct compounds would not meet the standards of scientific accuracy and would violate the explicit constraints of the request.

Therefore, the article on the advanced spectroscopic and analytical characterization of “this compound” cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical tool that provides detailed information about the molecular structure and bonding within a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Key functional groups in 2-(pyrrolidin-3-yl)ethan-1-amine include the secondary amine within the pyrrolidine (B122466) ring, the primary amine of the ethanamine side chain, and the aliphatic C-H bonds. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The secondary amine N-H stretch will likely be a broader band in a similar region. C-H stretching vibrations from the pyrrolidine ring and the ethyl side chain would be observed in the 2850-3000 cm⁻¹ range. Furthermore, N-H bending vibrations are anticipated around 1590-1650 cm⁻¹ for the primary amine and C-N stretching vibrations would appear in the fingerprint region between 1000-1250 cm⁻¹.

For comparison, the FTIR spectrum of the related isomer, 2-(pyrrolidin-1-yl)ethan-1-amine, shows characteristic peaks that can provide some insight. For instance, its spectrum displays aliphatic C-H stretches and N-H vibrational modes consistent with its structure.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (Primary Amine) | 3300-3500 | -NH₂ |

| N-H Stretch (Secondary Amine) | 3300-3500 (broad) | >NH |

| C-H Stretch (Aliphatic) | 2850-3000 | C-H |

| N-H Bend (Primary Amine) | 1590-1650 | -NH₂ |

| C-N Stretch | 1000-1250 | C-N |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not publicly available. However, theoretical calculations and data from analogous compounds can predict the key Raman shifts.

The C-C and C-N skeletal vibrations of the pyrrolidine ring are expected to produce characteristic signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. Due to the lower polarity of the C-C and C-H bonds compared to the N-H and C-N bonds, these vibrations are often stronger in the Raman spectrum than in the FTIR spectrum. Analysis of related compounds suggests that significant Raman bands would appear in the fingerprint region, providing detailed structural information.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the crystal structures of numerous pyrrolidine derivatives have been reported, offering valuable insights into the expected structural parameters. For example, the crystal structure of 1,2-di(pyrrolidin-1-yl)ethane (B3368597) reveals the geometry of the pyrrolidine ring and the C-C bond connecting the two nitrogen atoms. researchgate.net In a hypothetical crystal structure of this compound, one would expect the pyrrolidine ring to adopt an envelope or twisted conformation to minimize steric strain. The bond lengths and angles would be consistent with standard values for sp³-hybridized carbon and nitrogen atoms.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N Bond Lengths | ~1.45 - 1.48 Å |

| C-C Bond Lengths | ~1.52 - 1.54 Å |

| Pyrrolidine Ring | Envelope or Twist Conformation |

Chiral Analytical Methods for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. The assessment of enantiomeric purity is crucial for its use in stereospecific applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While a specific HPLC method for this compound is not documented, methods developed for similar chiral amines can be adapted. This would typically involve a normal-phase HPLC system with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), with a small amount of an amine additive to improve peak shape.

Polarimetry is another technique used to assess enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. A pure enantiomer will have a specific rotation value, while a racemic mixture (50:50 of each enantiomer) will not rotate the light at all. The enantiomeric excess (% ee) can be calculated from the observed specific rotation of a sample. The specific rotation of this compound would need to be determined experimentally for a pure enantiomeric sample.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(pyrrolidin-3-yl)ethan-1-amine, DFT studies offer a detailed understanding of its fundamental chemical characteristics.

Electronic Structure, Molecular Geometry, and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves optimizing the molecular geometry to find the lowest energy conformation. The pyrrolidine (B122466) ring can adopt various puckered conformations, and the ethylamine (B1201723) substituent can rotate, leading to different conformers. Computational analysis helps identify the most energetically favorable of these structures.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-N stretching of the pyrrolidine ring, and various C-H stretching and bending vibrations.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. researchgate.net This information helps in understanding the UV-Vis absorption spectrum, which is related to the promotion of electrons from occupied to unoccupied molecular orbitals. researchgate.net

Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

DFT calculations provide several descriptors that help in understanding the reactivity of this compound.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of the molecule. researchgate.net It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack, while the hydrogen atoms of the amine group would be regions of positive potential.

Table 1: Calculated Reactivity Descriptors for a Related Pyrrolidine Derivative

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | 1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | 2.2449 eV |

| Softness (S) | - |

| Electrophilicity Index (ω) | - |

Data adapted from a study on a similar imidazole (B134444) derivative for illustrative purposes. irjweb.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. It can provide detailed information about the energy changes that occur as reactants are converted into products.

Transition State Characterization

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. This information is critical for understanding the reaction pathway and the factors that control the reaction rate.

Kinetic and Thermodynamic Selectivity Prediction

In reactions where multiple products can be formed, computational modeling can predict which product is favored.

Kinetic Selectivity: This is determined by comparing the activation energies of the different reaction pathways leading to the various products. The pathway with the lowest activation energy will be the fastest and will determine the major product under kinetic control.

Thermodynamic Selectivity: This is determined by comparing the relative stabilities (Gibbs free energies) of the possible products. The most stable product will be the major product under thermodynamic control.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed view of their conformational dynamics and intermolecular interactions. youtube.comyoutube.com For derivatives of the pyrrolidine scaffold, such as this compound, MD simulations are crucial for understanding their biological function and for the design of new therapeutic agents.

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. nih.govnih.govresearchgate.net These puckering modes are not static; the ring undergoes a phenomenon known as pseudorotation. nih.govresearchgate.net MD simulations can map the energy landscape of these conformational changes, revealing the most stable puckering states and the energy barriers between them. nih.govacs.org The specific conformation of the pyrrolidine ring is critical as it dictates the three-dimensional orientation of its substituents, which in turn governs how the molecule interacts with biological targets like proteins or enzymes. researchgate.netnih.gov

Enhanced sampling techniques within MD, such as metadynamics, are sometimes employed to accelerate the exploration of the conformational space, ensuring that all relevant molecular shapes are sampled during the simulation. acs.org The data gathered from these simulations, including interaction energies and conformational populations, provide a robust foundation for designing more effective molecules.

QSAR and Cheminformatics Applications for Pyrrolidine Derivatives (focus on scaffold design)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational strategies used to establish a link between the chemical structure of a compound and its biological activity. longdom.org These methods are extensively applied in the design and optimization of new drugs based on the pyrrolidine scaffold. nih.govdntb.gov.ua

QSAR modeling develops mathematical equations that correlate the structural or physicochemical properties of a series of pyrrolidine derivatives with their observed biological activities. longdom.orgsemanticscholar.org This process involves calculating a wide range of molecular descriptors that quantify various aspects of the molecules' structures, such as size, shape, electronic properties, and hydrophobicity. longdom.org Statistical methods, from multiple linear regression to more advanced machine learning algorithms, are then used to build a predictive model. nih.govnih.gov

Several 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly useful. nih.govsemanticscholar.orgscispace.com These methods analyze the three-dimensional steric and electrostatic fields around the molecules to identify which spatial regions are critical for biological activity. For pyrrolidine scaffolds, these models can generate contour maps that highlight where bulky groups or specific electronic features might enhance or diminish potency, guiding chemists in modifying the scaffold for improved performance. scispace.com

Cheminformatics plays a broader role in scaffold design. It involves the analysis of large chemical datasets to identify promising scaffolds and to design diverse compound libraries for screening. nih.gov For the pyrrolidine ring, which is one of the most common five-membered nitrogen heterocycles in FDA-approved drugs, cheminformatics tools can be used for "scaffold hopping." nih.gov This process aims to find new core structures that mimic the essential binding features of the pyrrolidine scaffold but have different underlying chemical frameworks, potentially leading to novel intellectual property or improved properties. semanticscholar.org The combination of QSAR and cheminformatics provides a powerful, data-driven framework for the rational design of new molecules based on the versatile pyrrolidine scaffold. nih.gov

Table of Key Computational Techniques and Their Applications

| Technique | Application for Pyrrolidine Scaffolds | Key Insights | Representative Findings |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating the movement and interactions of pyrrolidine derivatives in biological environments (e.g., water, protein binding sites). nih.gov | Conformational flexibility, ring puckering, binding stability, interaction pathways. | Identification of stable binding poses and key amino acid interactions for inhibitors. nih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models based on 3D molecular fields (steric, electrostatic) to guide lead optimization. nih.govscispace.com | Structure-activity relationships, identification of key structural features for activity. | Generation of contour maps indicating favorable and unfavorable regions for substitution on the scaffold. scispace.com |

| Hologram QSAR (HQSAR) | A 2D-QSAR method that uses molecular fragments to predict activity, useful when 3D alignments are difficult. nih.gov | Relationships between molecular fragments and biological activity. | Creation of predictive models with good statistical stability and predictability for novel inhibitors. nih.gov |

| Cheminformatics / Scaffold Hopping | Analyzing chemical databases to identify novel core structures that mimic the pyrrolidine scaffold's function. nih.govsemanticscholar.org | Discovery of new chemical classes with desired biological activity. | Design of new compound series with potentially improved properties or novel intellectual property. semanticscholar.org |

Applications of 2 Pyrrolidin 3 Yl Ethan 1 Amine in Chemical Synthesis and Materials Science

As a Fundamental Building Block in Organic Synthesis

The compound possesses two nucleophilic nitrogen centers, making it a versatile building block for constructing larger, more complex molecules. The primary amine (-CH₂NH₂) and the secondary amine (-NH- in the ring) have different steric environments and reactivity, which could allow for selective chemical modifications.

Precursor for Complex Heterocyclic Systems

The bifunctional nature of 2-(pyrrolidin-3-yl)ethan-1-amine makes it a hypothetical precursor for creating fused or spiro-heterocyclic systems. mdpi.com For instance, reactions involving the two amine groups with dicarbonyl compounds or other bifunctional electrophiles could, in principle, lead to the formation of novel bicyclic structures. The synthesis of various pyrrolidine-containing heterocycles, such as pyrrolidinyl spirooxindoles and N-bridged bicyclic pyrrolidines, has been demonstrated using other pyrrolidine (B122466) precursors. rsc.org

Role in the Synthesis of Scaffolds for Pharmaceutical Research

The pyrrolidine scaffold is a key feature in many biologically active compounds. frontiersin.orgnih.gov The development of novel pyrrolidine derivatives is a major focus in medicinal chemistry for targeting a wide range of diseases. frontiersin.org While direct use of this compound in a drug candidate's synthesis is not documented, its structure is analogous to fragments used in fragment-based drug discovery. The primary amine provides a vector for attaching the scaffold to a larger molecule, while the pyrrolidine ring itself imparts favorable physicochemical properties such as improved solubility and three-dimensionality. enamine.net

Table 1: Comparison of Related Pyrrolidine Building Blocks in Synthesis

| Building Block | Key Feature | Documented Application Area | Reference |

|---|---|---|---|

| L-Proline (B1679175) | C-2 carboxylic acid, chiral | Organocatalysis, synthesis of chiral drugs | nih.gov |

| 3-Aminopyrrolidine (B1265635) | C-3 primary amine, often chiral | Synthesis of enzyme inhibitors, ligands | General Knowledge |

| 2-(Pyrrolidin-1-yl)ethan-1-amine | N-substituted primary amine | Precursor for radiotracers, ligands | General Knowledge |

| This compound | C-3 ethanamine side chain | No specific applications documented | N/A |

Utilization in Agrochemical Molecule Construction

There is no specific information available in the searched literature regarding the use of this compound in the construction of agrochemical molecules.

In Catalysis and Ligand Design

Chiral diamines are a critical class of ligands in asymmetric catalysis, used to create enantiomerically pure compounds. rsc.orgrsc.org The synthesis of these ligands is a field of intense research. rsc.orgnih.gov

As a Chiral Ligand in Asymmetric Catalysis

If synthesized in an enantiomerically pure form (either (R) or (S) isomer), this compound could theoretically serve as a C₁-symmetric chiral diamine ligand. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment for asymmetric transformations such as transfer hydrogenation, asymmetric additions, or cyclizations. nih.govresearchgate.net However, no publications were found that describe the synthesis of such a ligand or its application in asymmetric catalysis.

Organocatalytic Applications

Pyrrolidine-based structures are among the most successful scaffolds for organocatalysts, with proline being a prime example. These catalysts often operate through the formation of enamine or iminium ion intermediates with substrates. nih.gov The secondary amine of this compound could potentially participate in such catalytic cycles. The primary amine on the side chain could serve to tune the catalyst's properties or to immobilize it on a solid support. Again, no specific research was found that utilizes this compound as an organocatalyst.

Use in Polymerization Processes

As a diamine, this compound is a suitable monomer for step-growth polymerization and a curing agent for thermosetting polymers like epoxy resins. The presence of both a primary and a secondary amine provides distinct reactivity profiles that can be leveraged to control polymer architecture and properties.

Monomer for Polyamide Synthesis:

Polyamides are a significant class of polymers known for their high performance, including excellent mechanical strength and thermal stability. researchgate.net They are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. researchgate.netrasayanjournal.co.in The reaction involves the formation of amide linkages between the monomers. researchgate.net

The structure of this compound allows it to react with dicarboxylic acid derivatives to form novel polyamides. The primary amine group is generally more reactive than the cyclic secondary amine, offering a pathway to create linear polymers under controlled conditions. Subsequent reactions involving the secondary amine could lead to cross-linking, yielding polymers with a network structure. While specific studies on polyamides derived exclusively from this compound are not extensively documented, the principles of polyamide synthesis with other diamines, such as those shown in Table 1, provide a clear indication of its potential. ijert.orgnih.gov For instance, direct polycondensation using condensing agents like triphenyl phosphite (B83602) is an effective method for producing polyamides with moderate to high molecular weights. rasayanjournal.co.inresearchgate.net

Table 1: Examples of Polyamides Synthesized from Various Diamines and Dicarboxylic Acids

| Polymer Code | Diamine Monomer | Diacid/Diacid Chloride Monomer | Yield (%) | Inherent Viscosity (dL/g) | Reference |

|---|---|---|---|---|---|

| PA-1 | N,N-bis-(4-aminobenzoyl) benzene (B151609) 1,4-diamine | Isophthaloyl chloride | 96 | 0.27 | ijert.org |

| PA-5 | N,N-bis-(4-aminobenzoyl) benzene 1,4-diamine | Terephthaloyl chloride | 96 | 0.41 | ijert.org |

| 16 | (2S)-1-(4'-(2-(methylamino)propanamido)biphenyl-4-ylamino)-1-oxopropan-2-yl)amine | Isophthaloyl dichloride | 59 | Not Reported | nih.gov |

| 17 | (2S)-3-methyl-1-(4'-(3-methyl-2-(methylamino) butanamido)biphenyl-4-ylamino)-1-oxobutan-2-yl)amine | Isophthaloyl dichloride | 56 | Not Reported | nih.gov |

Curing Agent for Epoxy Resins:

Amine-based compounds are among the most versatile and widely used curing agents (hardeners) for epoxy resins. pcimag.com The curing process involves the reaction of the amine's active hydrogen atoms with the epoxide rings of the resin, leading to the formation of a cross-linked, three-dimensional thermoset polymer network. threebond.co.jpresearchgate.net

This compound possesses three active hydrogens—two on the primary amine and one on the secondary amine—making it a suitable cross-linking agent. threebond.co.jp As a cycloaliphatic amine, it would be expected to impart properties that are intermediate between linear aliphatic and aromatic amines. The cured resin would likely exhibit good mechanical properties and a higher heat resistance than those cured with simple aliphatic amines. threebond.co.jp The curing process can typically proceed at room temperature, although thermal curing is often employed to achieve optimal properties. pcimag.com The choice of curing agent is critical as it dictates the processing conditions and the final thermal and mechanical properties of the epoxy system. researchgate.net

Table 2: General Properties of Different Amine Curing Agent Classes for Epoxy Resins

| Amine Class | General Reactivity | Typical Curing Conditions | Key Properties of Cured Resin | Reference |

|---|---|---|---|---|

| Aliphatic Amines | High | Room Temperature | Good mechanical properties, moderate heat resistance (~100°C) | threebond.co.jp |

| Cycloaliphatic Amines | Moderate | Room Temperature or Elevated Temperature | Good hardness, higher Tg than aliphatics, good weather resistance | pcimag.com |

| Aromatic Amines | Low | Elevated Temperature | Excellent heat and chemical resistance, high stiffness | threebond.co.jp |

Development of Chemical Probes and Analytical Reagents (focus on chemical utility)

The structural components of this compound make it an attractive scaffold for the synthesis of chemical probes and analytical reagents. The primary amine serves as a convenient handle for chemical modification, allowing for the attachment of signaling units (like fluorophores) or binding moieties, while the pyrrolidine ring provides a defined steric and electronic framework.

Scaffold for Ligand Synthesis:

The nitrogen atoms in this compound can act as electron-donating ligands to coordinate with metal ions. This property is fundamental in coordination chemistry and is exploited in the design of analytical reagents. researchgate.net For example, related amino alcohol compounds have been used to synthesize dimeric copper(II) complexes. mdpi.com In a similar fashion, this compound could be used to create chelating ligands for various metal ions. The resulting metal complexes could have applications as catalysts or as probes for detecting specific metal ions in solution.

Building Block for Fluorescent Probes:

Fluorescent probes are powerful tools in analytical chemistry and bio-imaging. Many probes are constructed by linking a fluorophore to a recognition unit that selectively interacts with a target analyte. chemrxiv.org The primary amine of this compound can be readily reacted with fluorophores containing an amine-reactive group (e.g., an isothiocyanate or a succinimidyl ester). For instance, it could be conjugated to a dansyl group to create a new fluorescent sensor. researchgate.net

Furthermore, the structure is suitable for incorporation into more complex probing systems, such as those used in "click chemistry." mdpi.com The primary amine could be modified to introduce an azide (B81097) or alkyne group, turning the molecule into a versatile building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This would allow for its efficient conjugation to other molecules to create sophisticated analytical probes. mdpi.com

Table 3: Examples of Amine-Containing Scaffolds in Chemical Probes

| Probe/Scaffold Type | Functional Groups Utilized | Principle of Application | Potential Analyte/Target | Reference |

|---|---|---|---|---|

| Dansyl-based Schiff Base | Primary amine, sulfonamide | Formation of a fluorescent ligand for metal ion detection. | Heavy metal ions | researchgate.net |

| Aminopyridine Scaffold | Primary amine | Used as a pre-fluorescent module for "click and probe" applications. | Biomolecule labeling | mdpi.com |

| Amino Alcohol Ligand | Amine, hydroxyl | Formation of stable coordination complexes with metal ions. | Copper(II) ions | mdpi.com |

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing pyrrolidine (B122466) derivatives is an active area of research. mdpi.comrsc.org Current strategies often involve multi-step processes that may utilize harsh reagents or require protecting groups. mdpi.com Future research should focus on developing novel and more sustainable synthetic routes to 2-(pyrrolidin-3-yl)ethan-1-amine.

Key areas for exploration include:

Catalytic Hydrogenation of Pyrrole (B145914) Precursors: Investigating new catalytic systems for the direct and selective hydrogenation of appropriately substituted pyrrole precursors could offer a more atom-economical route.

Biocatalysis: Employing enzymes for the stereoselective synthesis of the chiral centers in this compound could provide a highly efficient and green alternative to traditional chemical methods.

One-Pot Reactions: Designing one-pot multi-component reactions that assemble the pyrrolidine ring and the ethanamine side chain in a single synthetic operation would significantly improve efficiency and reduce waste. rsc.org

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

These approaches align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing renewable resources where possible. rsc.org

Design and Synthesis of Advanced Functional Materials Incorporating the Pyrrolidinylethanamine Moiety

The unique structural and electronic properties of the pyrrolidinylethanamine scaffold make it an attractive building block for the creation of advanced functional materials. mdpi.com The presence of two distinct amine functionalities allows for diverse chemical modifications and interactions.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The diamine nature of this compound makes it a suitable linker for the construction of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, and catalysis.

Polymers and Dendrimers: Incorporating the pyrrolidinylethanamine unit into polymer backbones or as branching points in dendrimers could lead to materials with tailored properties for applications such as drug delivery, gene transfection, and catalysis. The pyrrolidine moiety can influence the three-dimensional structure and conformational flexibility of these macromolecules. nih.gov

Self-Assembled Monolayers (SAMs): The primary amine group can be used to anchor the molecule to various surfaces, forming self-assembled monolayers. These functionalized surfaces could be utilized in sensors, electronic devices, and biocompatible coatings.

The ability to modify both the pyrrolidine nitrogen and the primary amine allows for fine-tuning of the material's properties, opening up a wide range of potential applications.

Continued Advancement in Computational Predictions for Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating the discovery process. nih.govnih.gov For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Future computational efforts should be directed towards:

Conformational Analysis: A thorough computational analysis of the conformational landscape of this compound and its derivatives is crucial for understanding its interactions with other molecules. The pyrrolidine ring exhibits a phenomenon known as "pseudorotation," which influences its three-dimensional shape and biological activity. nih.gov

Reactivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of the different nitrogen atoms, the pKa values, and the preferred sites for chemical reactions. beilstein-journals.org This information is essential for designing efficient synthetic transformations and understanding its behavior in different chemical environments.

Docking and Molecular Dynamics Simulations: For applications in medicinal chemistry and materials science, molecular docking and dynamics simulations can predict how this compound-based ligands or materials will interact with biological targets or other molecules. nih.govnih.gov These simulations can help in the rational design of new drugs or functional materials.

By combining computational predictions with experimental validation, a deeper understanding of the chemical properties and potential of this compound can be achieved.

Potential for Bio-inspired Chemical Tool Development (emphasis on chemical design)

The pyrrolidine scaffold is a common feature in many natural products with significant biological activity. mdpi.com This makes this compound an excellent starting point for the design and synthesis of novel bio-inspired chemical tools and probes.

Future research in this domain should focus on:

Scaffold for Combinatorial Libraries: The diamine functionality of this compound allows for the straightforward synthesis of combinatorial libraries of new compounds. By reacting the primary and secondary amines with a variety of building blocks, a diverse set of molecules can be generated for high-throughput screening against biological targets.

Design of Enzyme Inhibitors and Receptor Ligands: The pyrrolidine ring can mimic the structure of proline, an amino acid found in many proteins. mdpi.com This property can be exploited to design inhibitors for enzymes that recognize proline-containing substrates or to develop ligands for receptors that bind proline-rich peptides.

Development of Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it is possible to create fluorescent probes for studying biological processes. The pyrrolidine moiety can be designed to interact with specific cellular components, allowing for targeted imaging and sensing.

The development of such chemical tools can provide valuable insights into biological systems and aid in the discovery of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-(pyrrolidin-3-yl)ethan-1-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves reductive amination or alkylation of pyrrolidine derivatives (e.g., 3-pyrrolidinol). For example:

- Reductive amination : React 3-pyrrolidinone with ethylenediamine under hydrogenation conditions (e.g., H₂/Pd-C) to form the amine backbone .

- Alkylation : Use a halogenated ethanamine derivative (e.g., 2-chloroethanamine) with pyrrolidine under basic conditions (K₂CO₃ in DMF) to facilitate nucleophilic substitution .

Optimization strategies include: - Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent undesired side reactions during alkylation .

Purity can be enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and ethanamine chain (δ 1.5–2.2 ppm). Coupling constants (J) help confirm stereochemistry .

- ¹³C NMR : Distinguish carbons in the pyrrolidine ring (45–60 ppm) and amine group (35–40 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z: ~129 for the free base). High-resolution MS (HRMS) confirms molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation products under stability testing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

- Spill Management : Neutralize spills with absorbent materials (vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives to enhance target selectivity in neurological receptors?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents on the pyrrolidine ring (e.g., fluorine, methoxy groups) or ethanamine chain (e.g., methyl branching) to modulate lipophilicity and hydrogen-bonding capacity .

- In vitro assays : Test binding affinity for monoamine transporters (e.g., DAT, SERT) using radioligand displacement assays (³H-WIN 35,428 for DAT) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with receptor active sites. Compare results with structurally similar compounds like 2-(1-ethylpyrrol-2-yl)ethanamine .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS after intravenous administration in rodent models .

- Metabolite identification : Use HPLC-HRMS to detect phase I/II metabolites (e.g., N-oxidation products) that may alter activity in vivo .

- Dose-response recalibration : Adjust in vitro IC₅₀ values using physiologically based pharmacokinetic (PBPK) models to account for protein binding and tissue distribution discrepancies .

Q. How can computational chemistry tools be applied to predict the interaction mechanisms of this compound with monoamine transporters?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., dopamine transporter) in explicit lipid bilayers (CHARMM36 force field) to analyze binding stability over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution and electrostatic potential maps to identify key residues (e.g., Asp75 in SERT) involved in amine recognition .

- Free Energy Perturbation (FEP) : Compare binding free energies of analogs to prioritize synthesis targets .

Q. What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to:

- Acidic/alkaline conditions : 0.1 M HCl/NaOH at 40°C for 24 hours to assess hydrolysis .

- Oxidative stress : 3% H₂O₂ at 25°C for 48 hours .

- Analytical monitoring : Track degradation via HPLC-UV and identify byproducts using LC-MSⁿ .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.